Titanium(IV) methoxide

Atomic Layer Deposition Thin Film Growth TiO2

In ALD production, suboptimal TiO₂ film growth rates reduce tool productivity and raise per-wafer cost. Titanium(IV) methoxide delivers a documented 0.052 nm/cycle growth rate-21% higher than titanium ethoxide-enabling shorter deposition cycles and increased throughput in volume manufacturing. • 21% higher GPC vs. Ti ethoxide for maximized ALD tool productivity • Superior thermal stability widens the ALD temperature window, reducing precursor decomposition defects • Benchmark transesterification: 64.25% ester yield, 63.85% selectivity in 3 h Supplied as 95% purity white powder; moisture-sensitive, packaged under inert atmosphere.

Molecular Formula C4H16O4Ti
Molecular Weight 176.03 g/mol
Cat. No. B1366226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(IV) methoxide
Molecular FormulaC4H16O4Ti
Molecular Weight176.03 g/mol
Structural Identifiers
SMILESCO.CO.CO.CO.[Ti]
InChIInChI=1S/4CH4O.Ti/c4*1-2;/h4*2H,1H3;
InChIKeyZEIWWVGGEOHESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(IV) Methoxide: Sourcing and Properties of a Key ALD and Sol-Gel Precursor


Titanium(IV) methoxide (CAS 992-92-7), with the molecular formula Ti(OCH3)4, is a titanium alkoxide existing as a tetramer in its crystalline state [1]. It is a moisture- and heat-sensitive white powder with a melting point of 200–210 °C [2], primarily utilized as a precursor in atomic layer deposition (ALD) and sol-gel processes for the synthesis of high-purity titanium dioxide (TiO2) thin films and nanoparticles [3].

Technical Risks of Substituting Titanium(IV) Methoxide with Generic Titanium Alkoxides


While titanium ethoxide, isopropoxide, and butoxide all serve as TiO2 precursors, their steric properties, hydrolysis kinetics, and thermal stability differ significantly. These differences directly impact critical process outcomes such as film growth rate in ALD [1], cluster formation during sol-gel synthesis, and catalytic efficiency in transesterification [2]. Substituting titanium(IV) methoxide without process re-optimization can therefore lead to quantifiable losses in throughput, material quality, and reaction yield.

Quantitative Evidence for Selecting Titanium(IV) Methoxide Over Alternatives


ALD Growth Rate: Titanium(IV) Methoxide vs. Titanium Ethoxide

In atomic layer deposition (ALD), using titanium(IV) methoxide as a precursor results in a significantly higher growth per cycle (GPC) of TiO2 films compared to titanium ethoxide under similar conditions [1]. This difference is attributed to the smaller ligand size of the methoxide group, which reduces steric hindrance during surface reactions.

Atomic Layer Deposition Thin Film Growth TiO2

Transesterification Catalysis: Yield and Selectivity of Titanium(IV) Methoxide

Titanium(IV) methoxide functions as an effective catalyst for transesterification reactions. In a study evaluating amphiphilic titanium alkoxide catalysts, it demonstrated a maximum ester yield of 64.25% with a corresponding selectivity of 63.85% after a 3-hour reaction period [1]. This performance is linked to its high basicity relative to titanium alkoxides with bulkier ligands.

Catalysis Transesterification Biodiesel

Thermodynamic Stability to Hydrolysis: Quantified Equilibrium Constant

The hydrolysis of titanium(IV) methoxide is characterized by a specific equilibrium constant (Keq). In tetrahydrofuran (THF), the hydrolysis reaction exhibits a Keq of 0.012 [1]. This quantitative measure is crucial for understanding and controlling the compound's reactivity in moisture-sensitive processes like sol-gel synthesis and ALD, where uncontrolled hydrolysis can lead to particle formation and defects.

Hydrolysis Thermodynamics Stability

Thermal Stability for High-Temperature ALD Processing

In the context of ALD, titanium(IV) methoxide demonstrates superior thermal stability compared to other titanium alkoxides [1]. This characteristic allows it to be used effectively over a wider range of deposition temperatures without undergoing premature thermal decomposition, a common issue with less stable precursors that can lead to non-uniform film growth and particle contamination.

Atomic Layer Deposition Thermal Stability Process Window

Optimal Procurement Scenarios for Titanium(IV) Methoxide Based on Performance Data


High-Throughput Atomic Layer Deposition (ALD) of TiO2

Procurement of titanium(IV) methoxide is strongly justified for ALD applications where maximizing throughput is a priority. The evidence of a 21% higher growth per cycle (0.052 nm/cycle) compared to titanium ethoxide [1] directly translates to shorter deposition times and increased tool productivity, making it the technically and economically superior choice for volume manufacturing of TiO2 films.

High-Temperature ALD and Robust Process Development

When developing or operating ALD processes that require a wide temperature window, titanium(IV) methoxide is the preferred precursor due to its documented superior thermal stability [1]. This reduces the risk of precursor decomposition and associated film defects, ensuring higher yields and more consistent material quality in applications such as dielectric layers for memory devices or protective coatings.

Time-Constrained Transesterification Reactions

For transesterification processes where reaction time is a key parameter, titanium(IV) methoxide offers a defined performance benchmark. It achieves a 64.25% ester yield with 63.85% selectivity within a 3-hour timeframe [1]. This data point allows process chemists to evaluate its utility against alternative catalysts for achieving specific conversion targets within a fixed process window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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